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Triphenylsulfonium p-toluenesulfonate

Photoacid generator Photolysis reaction energy 193 nm lithography

Triphenylsulfonium p-toluenesulfonate (TPS tosylate, WPAG-367) is a triphenylsulfonium-based ionic photoacid generator (PAG) widely employed in chemically amplified photoresists for deep ultraviolet (DUV) and 193 nm photolithography. The compound consists of a triphenylsulfonium cation (TPS+) paired with a p-toluenesulfonate (tosylate) anion.

Molecular Formula C25H22O3S2
Molecular Weight 434.6 g/mol
Cat. No. B8334599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylsulfonium p-toluenesulfonate
Molecular FormulaC25H22O3S2
Molecular Weight434.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H15S.C7H8O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-15H;2-5H,1H3,(H,8,9,10)/q+1;/p-1
InChIKeyYXZXRYDYTRYFAF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenylsulfonium p-Toluenesulfonate (CAS 13891-29-7): A Photoacid Generator for 193 nm and DUV Lithography


Triphenylsulfonium p-toluenesulfonate (TPS tosylate, WPAG-367) is a triphenylsulfonium-based ionic photoacid generator (PAG) widely employed in chemically amplified photoresists for deep ultraviolet (DUV) and 193 nm photolithography [1]. The compound consists of a triphenylsulfonium cation (TPS+) paired with a p-toluenesulfonate (tosylate) anion. With a molecular formula of C₂₅H₂₂O₃S₂ and molecular weight of 434.6 g/mol, it appears as a white to pale yellow crystalline powder with a melting point of 112–113 °C and is readily soluble in polar solvents such as methanol, acetonitrile, and acetone .

Why Triphenylsulfonium p-Toluenesulfonate Cannot Be Replaced by Just Any Onium Salt PAG


Photoacid generators with different counter-anions produce acids of varying strength, volatility, and diffusion behavior, each of which directly impacts lithographic performance. Even among triphenylsulfonium salts sharing the same cation, the choice of anion dictates the photolysis reaction energy, acid strength, and electronic stability of the PAG [1]. In resist matrices, the anion governs the trade-off between catalytic deprotection efficiency and dark erosion, while the diffusion coefficient of the photogenerated acid determines the achievable resolution and pattern fidelity [2]. Blind substitution with a stronger acid generator such as triphenylsulfonium triflate (TPS-Tf) can lead to excessive acid diffusion and 'T-top' profile distortion, whereas weaker or bulkier anions may cause scumming or insufficient deprotection. The quantitative evidence below demonstrates that triphenylsulfonium p-toluenesulfonate occupies a specific performance window not replicated by its closest onium salt analogs.

Triphenylsulfonium p-Toluenesulfonate: Quantified Differentiation Evidence for Informed PAG Selection


Lowest Photolysis Reaction Energy (83 kcal/mol) Among p-Toluenesulfonate, TFMBS, and Triflate PAGs

Ab initio calculations demonstrate that TPS+·pTS⁻ (triphenylsulfonium p-toluenesulfonate) exhibits the lowest homolysis bond cleavage energy of 83 kcal/mol, measured computationally for the excited-state photolysis pathway leading to acid generation [1]. This value is lower than the corresponding reaction energies for TPS+·TFMBS⁻ and TPS+·TF⁻ (triflate), the other two prototypical PAG anions evaluated in the same study, making TPS tosylate energetically the most favorable acid producer among the three.

Photoacid generator Photolysis reaction energy 193 nm lithography

Moderate Acid Strength: Gas-Phase Proton Affinity of 316.4 kcal/mol vs. TFMBS⁻ (308.1) and Triflate (303.2 kcal/mol)

Gas-phase proton affinity (PA) calculations reveal that the p-toluenesulfonate anion (pTS⁻) has a proton affinity of 316.4 kcal/mol, compared to 308.1 kcal/mol for 2-(trifluoromethyl)benzene-1-sulfonate (TFMBS⁻) and 303.2 kcal/mol for triflate (TF⁻) [1]. Higher PA correlates with lower acid strength; thus pTS⁻ generates a weaker acid than TFMBS⁻ and TF⁻, yet remains stronger than HBr, ensuring sufficient catalytic activity for chemically amplified deprotection while mitigating excessive dark erosion.

Proton affinity Acid strength Photoacid generator anion design

Lowest Vertical Detachment Energy (6.6 eV) in PGMEA Solvent Ensures Electronic Stability at 193 nm

Using the polarizable continuum model (PCM) in PGMEA solvent, the vertical detachment energy (VDE) of pTS⁻ was calculated as 6.6 eV, the lowest among pTS⁻, TFMBS⁻, and TF⁻ [1]. A lower VDE indicates that the anion is more stable against electron detachment under 193 nm irradiation, preventing premature anion loss and ensuring that the PAG remains intact until the intended photolysis event.

Vertical detachment energy Electronic stability PGMEA solvent model

Highest Resolution and Lowest Photoacid Diffusion Coefficient (1.1×10⁻⁴ μm²/s) in DUV Resist Matrices

In a systematic evaluation of onium salt PAGs in partially blocked poly(p-vinyl)phenol resist matrices, triphenylsulfonium tosylate (TPS+TSA⁻) achieved the best resolution among all tested combinations of cation (TPS+ and DPI+) and anion (triflate, tosylate, camphorsulfonate, hexadecylsulfonate) [1]. Crucially, TPS+TSA⁻ exhibited the lowest measured photoacid diffusion coefficient, D = 1.1 × 10⁻⁴ μm²/s, which is lower than TPS+ triflate, TPS+ camphorsulfonate, TPS+ hexadecylsulfonate, and all diphenyliodonium (DPI+) variants tested in the same study.

Photoacid diffusion DUV resist resolution Onium salt PAG

Enhanced 193 nm Transparency via Anion-Induced Spectral Redshift Compared to TFMBS⁻ and Triflate

Spectroscopic measurements and computational analysis revealed that the pTS⁻ anion induces a significant redshift in the absorption spectrum of the triphenylsulfonium cation, enhancing transparency specifically at the critical 193 nm lithography wavelength relative to TFMBS⁻ and TF⁻ anions [1]. This redshift effect is attributed to the involvement of the anion in the electronic transition processes of the TPS+ cation. Complementary vendor data confirm a molar extinction coefficient of ε = 118,131 M⁻¹cm⁻¹ at 193 nm for the crystalline product , demonstrating strong absorption exactly at the ArF excimer laser emission wavelength.

193 nm transparency Spectral redshift PAG optical properties

Triphenylsulfonium p-Toluenesulfonate: Evidence-Based Application Scenarios for Photoresist Formulation


193 nm (ArF) Chemically Amplified Positive-Tone Photoresists for Advanced Semiconductor Nodes

The combination of the lowest photolysis reaction energy (83 kcal/mol), enhanced 193 nm transparency via anion-induced redshift, and the highest electronic stability in PGMEA (VDE 6.6 eV) makes triphenylsulfonium p-toluenesulfonate a prime candidate for 193 nm chemically amplified resists [1]. Its strong molar extinction coefficient (ε = 118,131 M⁻¹cm⁻¹ at 193 nm) ensures efficient photon capture at the ArF laser wavelength , enabling high-sensitivity resist formulations for sub-90 nm node patterning.

DUV Lithography Requiring Maximum Resolution and Minimal Acid Diffusion

In DUV (248 nm) and early-generation 193 nm resist systems where acid diffusion is the dominant resolution-limiting factor, triphenylsulfonium tosylate provides the lowest measured photoacid diffusion coefficient (D = 1.1 × 10⁻⁴ μm²/s) among common onium salt PAGs, directly translating to the best resolution observed across eight PAG variants [2]. This uniquely positions TPS tosylate for high-resolution contact hole and line/space patterning applications where acid blur must be minimized.

Resist Formulations Requiring Balanced Acid Strength for High Contrast and Low Dark Erosion

With a gas-phase proton affinity of 316.4 kcal/mol, p-toluenesulfonate generates an acid of moderate strength — stronger than HBr yet significantly weaker than the acids derived from TFMBS⁻ (PA 308.1 kcal/mol) and triflate (PA 303.2 kcal/mol) [1]. This intermediate acidity provides sufficient catalytic deprotection efficiency at typical post-exposure bake temperatures while reducing uncontrolled acidolysis in unexposed regions, yielding improved resist contrast and reduced line-edge roughness compared to stronger-acid PAGs.

Thermally Stable Resist Platforms for High-Temperature Processing

Triphenylsulfonium p-toluenesulfonate exhibits a decomposition temperature exceeding 200 °C [3], enabling its use in resist processes that involve elevated pre-bake or post-exposure bake conditions. Its melting point of 112–113 °C is lower than that of TPS triflate (133–137 °C), facilitating dissolution in common casting solvents such as PGMEA, methanol, and acetone during resist formulation without requiring aggressive heating, while maintaining thermal stability during lithographic processing.

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